
175010-18-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 175010-18-1 is known as (Gly22)-Amyloid β-Protein (1-40). It is a highly neurotoxic Aβ arctic mutant (E22G) that has been used to study the mechanism underlying of soluble and insoluble β-amyloid aggregation formation .
Molecular Structure Analysis
The molecular formula of this compound is C191H291N53O56S and it has a molecular weight of 4257.74 .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Applications in Environmental and Ecotoxicology Research
Ecotoxicology and Environmental Monitoring
The use of advanced assays, like the Comet Assay, demonstrates the utility of specific compounds in assessing genetic toxicity in environmental monitoring. These assays are crucial for understanding the impact of environmental pollutants on genetic material across a range of organisms, from bacteria to mammals, indicating a compound's role in environmental health studies (de Lapuente et al., 2015).
Contributions to Biomedical and Health Research
Biomedical Research Innovations
In the realm of health and medicine, deep learning technologies present significant advancements, leveraging complex biomedical data to enhance healthcare outcomes. This underscores the potential of certain compounds in facilitating biomedical research, where they may play roles in model systems or as part of therapeutic investigations (Miotto et al., 2018).
Impact on Science Policy and Governance
Science Policy and Ethical Governance
The governance of dual-use research, where scientific findings could have both beneficial and harmful applications, is a critical area. It highlights the importance of ethical considerations in the application of scientific discoveries, including those related to specific compounds or technologies (Selgelid, 2009).
Advances in Scientific Methodologies
Statistical Analysis in Biology
The evolution of statistical methodologies in biological research, moving from data transformation to model reformation, reflects a broader trend in scientific inquiry. This shift emphasizes the importance of adopting advanced statistical models to analyze biological data, potentially including the analysis of data derived from compounds like “175010-18-1” (St-Pierre et al., 2018).
Educational Implications in Science
Science Education and Model Use
The role of models in science education, as tools for explaining, predicting, and understanding scientific phenomena, underscores the educational value of compounds used in scientific research. Such models facilitate the communication of complex scientific ideas, including those related to the applications of specific compounds (Oh & Oh, 2011).
Safety And Hazards
Eigenschaften
CAS-Nummer |
175010-18-1 |
|---|---|
Produktname |
175010-18-1 |
Molekulargewicht |
4257.8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



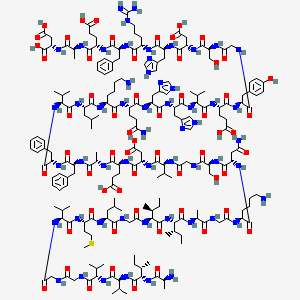
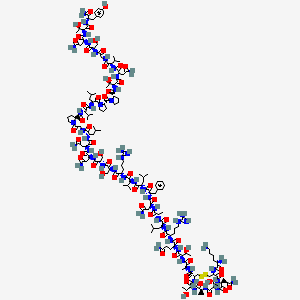
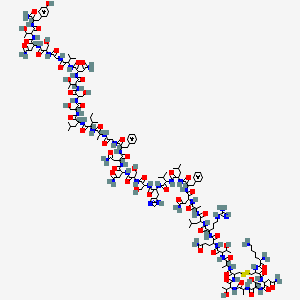
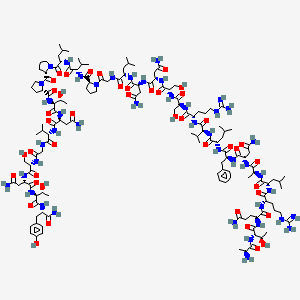
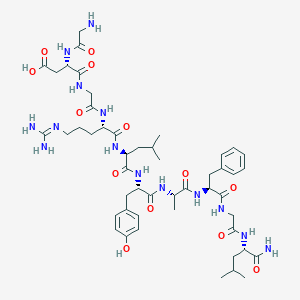
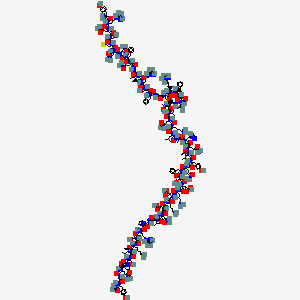
![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
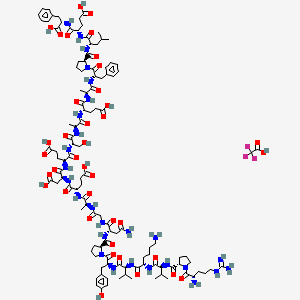
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B612772.png)